molecular formula C24H22N2O4S B2711988 N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide CAS No. 1251644-08-2

N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide

Cat. No.: B2711988
CAS No.: 1251644-08-2
M. Wt: 434.51
InChI Key: MLNLGRRYDTZPEN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains multiple functional groups, including a carboxamide, a benzoyl group, and a piperidine ring. These functional groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzoyl and carboxamide groups, and the addition of the fluorine atoms . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple fluorine atoms could result in interesting electronic properties, as fluorine is highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group might be susceptible to hydrolysis, while the carbon-fluorine bonds could be targets for nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and affect its polarity .

Scientific Research Applications

Metabolic and Excretion Studies

Studies on the metabolism and excretion of similar fluorinated compounds have utilized techniques such as 19F-nuclear magnetic resonance (NMR) spectroscopy to support drug development processes. This method has been crucial in identifying metabolic pathways and excretion profiles of potential therapeutic agents, indicating its applicability to the compound (Monteagudo et al., 2007).

Antimicrobial Applications

The synthesis of derivatives of similar fluorinated compounds has shown promising antimicrobial activities. These activities span across various strains of Gram-positive and Gram-negative bacteria as well as fungal strains, highlighting the potential of fluorinated compounds in developing new antimicrobial agents (Jadhav et al., 2017).

Cytotoxic Activities

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the compound of interest, have been synthesized and shown potent cytotoxicity against various cancer cell lines. This suggests the potential application of similar compounds in cancer research and therapy (Deady et al., 2005).

Electrochemical Fluorination

Electrochemical fluorination techniques applied to piperazine derivatives, similar to the compound of interest, have demonstrated the potential for creating perfluorinated analogs. These findings could influence the design of fluorinated compounds with enhanced pharmacological properties (Abe et al., 2001).

Fluorine-18 Labeling

The development of fluorine-18-labeled compounds for imaging applications, particularly in positron emission tomography (PET), underscores the significance of fluorinated compounds in diagnostic imaging. This application is crucial for the non-invasive study of physiological processes at the molecular level (Lang et al., 1999).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of diflunisal carboxamides, bearing close structural resemblance to the compound of interest, illustrate the utility of fluorinated compounds in drug development. Detailed structural analyses contribute to understanding the interaction mechanisms and optimization of pharmacological profiles (Zhong et al., 2010).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

Future Directions

The study of this compound could open up new avenues of research in the fields of organic chemistry and medicinal chemistry. Its synthesis and characterization could provide valuable insights into the properties of fluorinated organic compounds .

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-18-23(25-24(30-18)19-13-15-21(29-2)16-14-19)17-26(20-9-5-3-6-10-20)31(27,28)22-11-7-4-8-12-22/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNLGRRYDTZPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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